molecular formula C20H22N4O2S B2508613 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide CAS No. 1030693-43-6

2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide

Cat. No.: B2508613
CAS No.: 1030693-43-6
M. Wt: 382.48
InChI Key: WKIMPZSGIKVELZ-UHFFFAOYSA-N
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Description

2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of quinoline-4-carboxylic acid with 2-bromoethyl isothiocyanate to form the intermediate 2-(2-isothiocyanatoethyl)quinoline-4-carboxamide. This intermediate is then reacted with 1-cyanocycloheptylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide
  • 2-[2-[(1-Cyanocyclooctyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide
  • 2-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide

Uniqueness

2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide is unique due to its specific structural features, such as the presence of the cyanocycloheptyl group. This structural variation can influence its biological activity, making it distinct from other similar compounds. The unique combination of functional groups in this compound can result in different binding affinities and selectivities for molecular targets, leading to varied biological effects.

Properties

IUPAC Name

2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c21-13-20(9-5-1-2-6-10-20)24-17(25)12-27-18-11-15(19(22)26)14-7-3-4-8-16(14)23-18/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H2,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIMPZSGIKVELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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